molecular formula C21H27NO3 B7783077 Propafenone CAS No. 9083-41-4

Propafenone

Numéro de catalogue: B7783077
Numéro CAS: 9083-41-4
Poids moléculaire: 341.4 g/mol
Clé InChI: JWHAUXFOSRPERK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Propafenone undergoes various chemical reactions, including:

Common reagents used in these reactions include acidic alumina, toluene solvent, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Antiarrhythmic Properties

Propafenone is widely recognized for its efficacy in managing arrhythmias. It works by blocking sodium channels, thereby stabilizing cardiac membranes and preventing abnormal electrical activity. Clinical studies have demonstrated its effectiveness:

  • Atrial Fibrillation : A study involving 55 patients showed that a single oral loading dose of this compound significantly increased the rate of conversion to sinus rhythm compared to placebo (41% vs. 8% at 2 hours post-treatment) .
  • Wolff-Parkinson-White Syndrome : A case study of a 2-year-old boy treated with this compound for secondary SVT reported successful management of symptoms and stabilization over a year .

Dosage and Administration

This compound is typically administered orally or intravenously, with dosages adjusted based on patient response and specific clinical scenarios. The rapid action of oral this compound makes it particularly useful in emergency settings for acute atrial fibrillation management .

Applications in Oncology

Recent studies have uncovered novel applications of this compound in cancer treatment, particularly its role in enhancing the efficacy of immunotherapy and inducing ferroptosis in tumor cells.

Cancer Treatment Mechanisms

  • Ferroptosis Induction : this compound has been identified as a potent sensitizer for ferroptosis—a form of regulated cell death—when combined with other agents. Research indicates that it enhances the effectiveness of immunotherapy in melanoma by upregulating mitochondrial heme oxygenase 1 through the JNK signaling pathway .
  • Inhibition of Cancer Cell Proliferation : In vitro and in vivo studies have shown that this compound can significantly suppress the growth of esophageal cancer cells, with a reported tumor burden reduction of 69.2% in treated mouse models .

Case Studies and Findings

  • A study demonstrated that this compound treatment led to a substantial decrease in tumor cell proliferation markers (Ki67 index decreased from 56.3% to 11.3% with higher doses) .
  • Another investigation highlighted its synergistic effects when used alongside ferroptosis inducers, resulting in nearly complete tumor regression in xenograft models .

Pharmacogenomics and Individual Response

The effectiveness and safety profile of this compound can vary based on genetic factors, particularly CYP2D6 genotype variations. Patients with different genotypes may metabolize the drug differently, affecting therapeutic outcomes and side effects . This highlights the importance of personalized medicine approaches when prescribing this compound.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Cardiology Atrial fibrillation, PSVTSignificant conversion rates to sinus rhythm
Wolff-Parkinson-White syndromeEffective long-term symptom management
Oncology Esophageal cancer treatmentTumor growth suppression by up to 69.2%
Melanoma treatment via ferroptosis inductionEnhanced immunotherapy efficacy
Pharmacogenomics Variability based on CYP2D6 genotypeImpacts drug metabolism and therapeutic response

Comparaison Avec Des Composés Similaires

Propafenone is often compared with other anti-arrhythmic agents such as flecainide and metoprolol. Unlike flecainide, this compound has additional beta-blocking activity, which can cause bradycardia and bronchospasm . Metoprolol, on the other hand, is a selective beta-blocker and does not have the sodium channel blocking properties of this compound . Another similar compound is diprafenone, which is structurally similar to this compound and is used for its anti-arrhythmic properties .

Conclusion

This compound is a versatile compound with significant applications in medicine, particularly in the treatment of arrhythmias. Its unique combination of sodium channel blocking and beta-blocking activities makes it a valuable tool in managing various cardiac conditions. Ongoing research continues to explore its full potential and optimize its therapeutic use.

Activité Biologique

Propafenone is a class Ic antiarrhythmic agent primarily used to maintain sinus rhythm in patients with atrial fibrillation and to treat various types of ventricular arrhythmias. Its biological activity is characterized by multiple mechanisms that influence cardiac electrophysiology, apoptosis in cancer cells, and potential therapeutic applications beyond its primary use. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

1. Sodium Channel Blockade:
this compound primarily exerts its antiarrhythmic effects through the inhibition of sodium channels. This action reduces the influx of sodium ions during depolarization, thereby decreasing the upstroke velocity of action potentials in cardiac tissues. The drug is known to prolong the effective refractory period and reduce diastolic excitability thresholds, which are critical for controlling arrhythmias .

2. HERG Channel Interaction:
Research indicates that this compound also interacts with the human ether-a-go-go-related gene (HERG) potassium channels, which are essential for cardiac repolarization. This compound and its metabolite, 5-hydroxythis compound, have been shown to block HERG currents, shifting activation curves towards more negative potentials and accelerating both deactivation and inactivation processes . These effects contribute to its antiarrhythmic properties but may also pose risks for drug-induced arrhythmias.

Anticancer Activity

Recent studies have unveiled this compound's potential as an anticancer agent, particularly against esophageal squamous cell carcinoma (ESCC). In vitro studies demonstrated that this compound induced apoptosis in ESCC cells while sparing normal esophageal epithelial cells. The drug downregulated anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to reduced cell proliferation and colony formation .

Case Study:
In a mouse model with established ESCC xenografts, this compound administration resulted in a significant reduction in tumor growth (69.2% decrease at 20 mg/kg) without adverse effects on vital organs . Histological analyses revealed decreased microvessel density, indicating reduced angiogenesis in treated tumors.

Clinical Efficacy and Safety

1. Efficacy in Atrial Fibrillation:
A randomized controlled trial demonstrated that sustained-release this compound significantly prolonged the time to first symptomatic atrial arrhythmia recurrence compared to placebo across multiple dosages (225 mg, 325 mg, and 425 mg) . This efficacy supports its use as a first-line treatment option for patients with paroxysmal atrial fibrillation.

2. Long-Term Safety:
Long-term studies have assessed the safety profile of this compound in patients with supraventricular arrhythmias. While adverse reactions were reported in about 59% of patients, serious cardiovascular toxicity was relatively low (20% in patients with structural heart disease) and did not significantly impact overall treatment adherence . Most side effects were dose-related and more common in older patients.

Summary of Research Findings

Study Focus Findings
Sodium Channel Blockade This compound inhibits sodium channels, reducing action potential upstroke velocity .
HERG Channel Interaction Blocks HERG currents; accelerates deactivation/inactivation processes .
Anticancer Activity Induces apoptosis in ESCC; downregulates Bcl-2/Bcl-xL; suppresses tumor growth in vivo .
Efficacy in Atrial Fibrillation Prolongs time to first symptomatic arrhythmia recurrence; effective across multiple doses .
Long-Term Safety Profile Adverse reactions common but serious toxicity low; well tolerated overall .

Propriétés

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34183-22-7 (hydrochloride)
Record name Propafenone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045184
Record name Propafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, 7.58e-03 g/L
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential. In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drugs antiarrhythmic actions. Diastolic excitability threshold is increased and effective refractory period prolonged. Propafenone reduces spontaneous automaticity and depresses triggered activity. At very high concentrations in vitro, propafenone can inhibit the slow inward current carried by calcium but this calcium antagonist effect probably does not contribute to antiarrhythmic efficacy., The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6., Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle.
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

54063-53-5
Record name Propafenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propafenone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propafenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propafenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPAFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propafenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propafenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015313
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propafenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propafenone
Reactant of Route 3
Reactant of Route 3
Propafenone
Reactant of Route 4
Reactant of Route 4
Propafenone
Reactant of Route 5
Reactant of Route 5
Propafenone
Reactant of Route 6
Reactant of Route 6
Propafenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.